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Compound of Interest

Compound Name: Arborescin

CAS No.: 6831-14-7

Cat. No.: B1247596

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Arborescin, a sesquiterpene lactone of significant interest in natural product chemistry and

drug discovery. The information presented herein is intended to serve as a core reference for

researchers engaged in the identification, characterization, and development of Arborescin
and related compounds.

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of Arborescin. The electron impact

mass spectrum consistently shows a molecular ion peak corresponding to its chemical formula,

C₁₅H₂₀O₃.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Infrared (IR) Spectroscopy
The infrared spectrum of Arborescin reveals the presence of its key functional groups, notably

a γ-lactone and an epoxy ring. The characteristic absorption bands provide valuable structural

information.[1]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly accessible, and fully assigned NMR dataset for Arborescin is not

readily available in recent literature, its structure has been elucidated using NMR techniques.

The following represents a compilation of expected chemical shifts based on its known

structure and data from related compounds. For definitive studies, it is recommended to

acquire and interpret the full 2D NMR spectra.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1247596?utm_src=pdf-body-href
https://www.benchchem.com/product/b1247596?utm_src=pdf-body
https://www.mdpi.com/2297-8739/11/7/209
https://www.benchchem.com/product/b1247596?utm_src=pdf-body-href
https://www.benchchem.com/product/b1247596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (CDCl₃)

A database indicates the availability of ¹³C NMR data for Arborescin in deuterated chloroform

(CDCl₃).[2] Access to this specific dataset may require subscription to the database.

¹H NMR

Detailed proton NMR data with coupling constants and multiplicities are essential for

unambiguous structural confirmation. While specific literature with a complete table was not

identified in the search, the structural features of Arborescin suggest a complex spectrum with

signals corresponding to methyl groups, methylene protons, and methine protons, including

those associated with the lactone and epoxy rings.

Experimental Protocols
The spectroscopic data for Arborescin are typically acquired using standard analytical

instrumentation and methodologies.

Mass Spectrometry

A common method for obtaining the mass spectrum of Arborescin involves a gas

chromatography-mass spectrometry (GC-MS) system.

Instrument: Shimadzu GCMS-QP2010 or equivalent.

Ionization Mode: Electron Impact (EI).

Sample Introduction: Direct injection or via GC column.

Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).

Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups.

Instrument: FTIR-4700 JASCO instrument or similar.

Sample Preparation: Solid phase, typically as a KBr pellet or using an ATR accessory.
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Spectral Range: 4000–400 cm⁻¹.

Process: An interferogram is recorded and then Fourier-transformed to obtain the absorption

spectrum.

Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is critical for the detailed structural elucidation of

Arborescin.

Instrument: Bruker WM 250 (250 MHz for ¹H, 62.9 MHz for ¹³C) or a higher field

spectrometer (e.g., 400 or 500 MHz for ¹H) for better resolution.

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

Experiments: Standard 1D experiments (¹H and ¹³C) are performed, along with 2D

experiments such as COSY, HSQC, and HMBC to establish connectivity and assign all

proton and carbon signals unequivocally.

Logical Workflow for Spectroscopic Analysis of
Arborescin
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of Arborescin.
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Caption: Workflow for the spectroscopic identification and structural elucidation of Arborescin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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